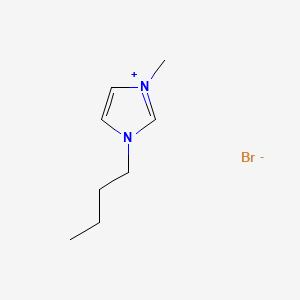

1-Butyl-3-methylimidazoliumbromid

Übersicht

Beschreibung

Synthesis Analysis

1-Butyl-3-methylimidazolium bromide is efficiently synthesized from 1-methylimidazole and 1-bromobutane. Studies have investigated the reaction kinetics, suggesting that the reaction's kinetics and thermodynamics are crucial for understanding its efficient synthesis (Xu Qun, 2010; Song Gong-hua, 2005).

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium bromide has been explored through various techniques, revealing the presence of rotational isomers and the structural dynamics within the ionic liquid state. These isomers include the TT (trans-trans) and GT (gauche-trans) forms, which coexist and contribute to the ionic liquid’s unique properties (R. Ozawa et al., 2003).

Chemical Reactions and Properties

1-Butyl-3-methylimidazolium bromide has been utilized as a reaction medium for various chemical reactions, such as the synthesis of metal-organic frameworks and polysubstituted imidazoles. Its role as a solvent and catalyst highlights its versatility and efficiency in promoting chemical transformations (J. Liao et al., 2006; A. Hasaninejad et al., 2010).

Physical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium bromide, including its melting and freezing behaviors, density, viscosity, and thermal stability, have been extensively studied. These properties are influenced by its molecular structure and the interaction dynamics within its ionic form. Notably, it exhibits a wide pre-melting range and excessive supercooling, indicative of its complex thermal behavior (K. Nishikawa et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-butyl-3-methylimidazolium bromide, such as its enthalpy of formation and reaction energetics, have been determined, providing insights into its reactivity and stability as an ionic liquid. These properties are crucial for its application in various chemical reactions and processes (Yauheni U. Paulechka et al., 2009).

Wissenschaftliche Forschungsanwendungen

Auflösung und Fraktionierung von lignocellulosehaltiger Biomasse

Eine der vielversprechendsten Anwendungen von ionischen Flüssigkeiten (ILs) mit dem 1-Butyl-3-methylimidazolium (bmim)-Kation basiert auf ihrer einzigartigen Fähigkeit, lignocellulosehaltige Biomasse aufzulösen und zu fraktionieren . Dies ermöglicht die Entwicklung von grünen Bioraffinerietechnologien .

Thermische Stabilitätsstudien

BMIMBr wurde in Studien verwendet, die die thermische Stabilität von ionischen Flüssigkeiten untersuchen . Diese Studien können helfen, die bei erhöhten Temperaturen gebildeten Abbauprodukte zu verstehen, die die physikalisch-chemischen Eigenschaften und die thermische Stabilität der ionischen Flüssigkeiten beeinflussen können .

Synthese von substituierten Imidazolen

BMIMBr kann als Lösungsmittel zur Herstellung von 1,2,4,5-substituierten Imidazolen verwendet werden . Diese Anwendung ist besonders nützlich im Bereich der organischen Synthese.

Entwicklung von chemoresistenten Gassensoren

BMIMBr geliert mit Gelatine zu Ionengel, einem quasi-festen Material für den Einsatz in chemoresistenten Gassensoren . Diese Anwendung ist bedeutsam für die Entwicklung neuer Sensortechnologien.

Umwandlung von Kohlenhydraten in Plattformchemikalien

Mit BMIMBr funktionalisierte Zeolithe wurden zur Katalyse der Reaktion der Umwandlung von Kohlenhydraten in spezifische Plattformchemikalien verwendet . Diese Anwendung ist besonders relevant im Bereich der grünen Chemie und nachhaltigen Technologien.

Untersuchung von Wechselwirkungen mit Zeolithen

Die interaktiven Effekte zwischen BMIMBr und Zeolithen wurden im Detail untersucht, um ihre Synergie in verschiedenen katalytischen Reaktionen zu erforschen . Diese Forschung ist entscheidend für die Entwicklung effizienter und effektiver Katalysatoren.

Safety and Hazards

Wirkmechanismus

Target of Action

1-Butyl-3-methylimidazolium bromide, also known as BMIMBr, is a neutral ionic liquid . It primarily targets proteins , and has been shown to interact with α-chymotrypsin (CT), a key enzyme in the digestive system .

Mode of Action

BMIMBr interacts with its target proteins in a concentration-dependent manner . At lower concentrations (0.025 M), it offsets the deleterious action of other ionic liquids, such as 1-butyl-3-methylimidazolium iodide ([Bmim][I]), on α-chymotrypsin . At higher concentrations (>01 M), the stabilizing action of BMIMBr turns into a deleterious action for CT .

Biochemical Pathways

Studies have shown that it can cause oxidative stress and molecular damage in zebrafish livers , suggesting that it may affect pathways related to oxidative stress and detoxification.

Pharmacokinetics

As an ionic liquid, it is known to have good thermal stability and solubility in water , which could potentially influence its bioavailability.

Result of Action

BMIMBr has been shown to cause oxidative stress and molecular damage in zebrafish livers . It also affects the activity of α-chymotrypsin, a key enzyme in the digestive system . At lower concentrations, it can offset the deleterious effects of other ionic liquids on this enzyme, but at higher concentrations, it can have a deleterious effect .

Action Environment

The action of BMIMBr can be influenced by environmental factors. For example, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its thermal stability could allow it to remain active under a range of temperature conditions.

Eigenschaften

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BrH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCQOKLOSUBEJK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85100-77-2 | |

| Record name | 1-Butyl-3-methylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85100-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-butyl-3-methylimidazolium bromide?

A1: 1-Butyl-3-methylimidazolium bromide has the molecular formula C8H15BrN2 and a molecular weight of 219.13 g/mol.

Q2: How can 1-butyl-3-methylimidazolium bromide be characterized spectroscopically?

A2: Common spectroscopic techniques for characterizing 1-butyl-3-methylimidazolium bromide include:

- Infrared Spectroscopy (IR): IR spectroscopy reveals functional groups present in the molecule, such as the C-H stretching vibrations of the imidazolium ring and alkyl chains. [, , , ]

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed information about the structure and dynamics of the molecule, including the conformation of the butyl chain and interactions with anions. [, , , , , ]

Q3: What is the impact of water content on the physical state of 1-butyl-3-methylimidazolium bromide?

A3: 1-Butyl-3-methylimidazolium bromide is hygroscopic, meaning it readily absorbs water from the atmosphere. Depending on water content, it can exist as a solid, liquid, metastable supercooled melt, or a two-phase system (liquid and crystalline hydrate). []

Q4: How does temperature affect the density and viscosity of 1-butyl-3-methylimidazolium bromide?

A4: Like most liquids, the density of 1-butyl-3-methylimidazolium bromide decreases with increasing temperature. Its viscosity also decreases as temperature rises, making it less viscous and more fluid at higher temperatures. [, , ]

Q5: What is the refractive index of 1-butyl-3-methylimidazolium bromide and how is it measured?

A5: The refractive index of 1-butyl-3-methylimidazolium bromide has been measured at various temperatures (e.g., 298.15 K and 308.15 K) across the entire composition range. It is typically determined using refractometry. [, ]

Q6: Is 1-butyl-3-methylimidazolium bromide compatible with common materials used in chemical processes?

A6: 1-Butyl-3-methylimidazolium bromide can be corrosive to some metals. Its corrosivity depends on factors such as the presence of water, metal salts, and the specific metal in contact. []

Q7: How thermally stable is 1-butyl-3-methylimidazolium bromide?

A7: 1-Butyl-3-methylimidazolium bromide exhibits good thermal stability compared to many conventional solvents, but it does decompose at elevated temperatures. Its decomposition pathway can be influenced by factors like the presence of other substances and heating rate. []

Q8: What types of reactions can 1-butyl-3-methylimidazolium bromide catalyze?

A8: 1-Butyl-3-methylimidazolium bromide has been explored as a solvent and catalyst for a range of reactions, including:

- Heck reactions: It facilitates the coupling of aryl halides with styrene to form trans-stilbenes under microwave irradiation. []

- Benzoin condensations: It acts as both a solvent and catalyst in cross-benzoin condensation reactions under basic conditions. []

- Decarboxylation reactions: It catalyzes the decarboxylation of butenyl carbonate to produce epoxybutane. [, ]

- Multicomponent reactions: It mediates the synthesis of diverse heterocyclic compounds, such as benzo[b][1,4]oxazines and dispiroheterocycles. [, , ]

Q9: How does 1-butyl-3-methylimidazolium bromide influence reaction rates and selectivity?

A9: The use of 1-butyl-3-methylimidazolium bromide as a solvent can significantly enhance reaction rates compared to conventional solvents. Its ionic nature and ability to solvate reactants and transition states contribute to this acceleration. Additionally, it can influence reaction selectivity by stabilizing specific intermediates or transition states. [, , , ]

Q10: How can 1-butyl-3-methylimidazolium bromide be used in green chemistry applications?

A10: 1-Butyl-3-methylimidazolium bromide is considered a greener alternative to many traditional volatile organic solvents. Its low vapor pressure reduces the risk of air pollution, and its ability to be recycled further minimizes environmental impact. It has been investigated for various green chemistry applications, including:

- Biomass processing: It can be used to dissolve and process lignocellulosic biomass for the production of biofuels and platform chemicals. []

- CO2 capture: It has shown potential for capturing carbon dioxide, a major greenhouse gas. []

Q11: How is computational chemistry used to study 1-butyl-3-methylimidazolium bromide?

A11: Computational techniques like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are employed to investigate various aspects of 1-butyl-3-methylimidazolium bromide, including:

- Electronic structure: DFT calculations can determine the electronic distribution, dipole moment, and other electronic properties. []

- Intermolecular interactions: Simulations can model the interactions between 1-butyl-3-methylimidazolium bromide molecules and with other species, providing insights into solvation phenomena and reaction mechanisms. []

- Dynamic behavior: MD simulations can track the motion of atoms and molecules over time, revealing information about diffusion, conformational changes, and other dynamic processes. [, ]

Q12: How do structural modifications of the 1-butyl-3-methylimidazolium cation affect the properties of the ionic liquid?

A12: Altering the alkyl chain length or introducing different substituents on the imidazolium ring can significantly impact the ionic liquid's properties, including:

- Melting point: Longer alkyl chains generally lead to higher melting points due to increased van der Waals interactions. [, ]

- Viscosity: Longer alkyl chains typically result in higher viscosity. []

- Solubility: The nature of the alkyl chain and substituents can influence the solubility of the ionic liquid in water and other solvents. []

Q13: How does the choice of anion affect the properties and applications of 1-butyl-3-methylimidazolium-based ionic liquids?

A13: The anion plays a crucial role in determining the ionic liquid's properties:

- Melting point: Anions with weaker coordinating ability to the cation generally lead to lower melting points. []

- Hydrophilicity/hydrophobicity: The anion's nature (hydrophilic or hydrophobic) significantly affects the ionic liquid's miscibility with water and other solvents. [, ]

Q14: How stable is 1-butyl-3-methylimidazolium bromide under different storage conditions?

A14: 1-Butyl-3-methylimidazolium bromide is generally stable under ambient conditions, but exposure to moisture, light, or heat can lead to degradation. Proper storage conditions, such as an inert atmosphere and controlled temperature, are essential to maintain its long-term stability.

Q15: What is the environmental fate of 1-butyl-3-methylimidazolium bromide?

A15: The environmental persistence and degradation pathways of 1-butyl-3-methylimidazolium bromide are active areas of research. Factors influencing its environmental fate include:

- Biodegradability: The biodegradability of imidazolium-based ionic liquids can vary depending on the structure of the cation and anion. []

- Toxicity: The ecotoxicological effects of 1-butyl-3-methylimidazolium bromide on aquatic and terrestrial organisms are being investigated. []

- Wastewater treatment: Research is ongoing to develop effective methods for removing ionic liquids from industrial wastewater. []

Q16: What strategies can be employed to mitigate the potential environmental impact of 1-butyl-3-methylimidazolium bromide?

A16: Strategies for mitigating the environmental impact include:

- Recycling and reuse: Developing efficient methods for recycling and reusing the ionic liquid in industrial processes can minimize waste generation. []

- Biodegradable alternatives: Exploring the synthesis and application of more biodegradable ionic liquids can reduce environmental persistence. []

Q17: What analytical techniques are used to quantify 1-butyl-3-methylimidazolium bromide?

A17: Common analytical techniques for quantifying 1-butyl-3-methylimidazolium bromide include:

- Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used to separate and quantify ionic liquids. [, ]

- Spectroscopic methods: UV-Vis spectroscopy can be employed for quantitative analysis, especially when coupled with chromatographic separation. []

Q18: Is 1-butyl-3-methylimidazolium bromide used in any pharmaceutical applications?

A18: While 1-butyl-3-methylimidazolium bromide itself is not a pharmaceutical agent, ionic liquids, in general, are being investigated for potential applications in drug delivery, drug formulation, and as solvents for pharmaceutical synthesis.

Q19: What is the historical context of 1-butyl-3-methylimidazolium bromide research?

A20: Research on 1-butyl-3-methylimidazolium bromide and other ionic liquids has seen significant growth in recent decades, driven by their unique properties and potential for replacing traditional solvents. Early studies focused on their synthesis and fundamental physicochemical characterization, while current research explores their diverse applications and addresses their environmental impact. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)

![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)

![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)

![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)

![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)

![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)

![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)